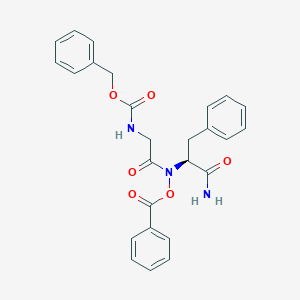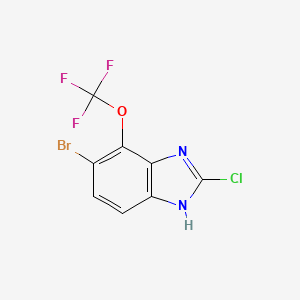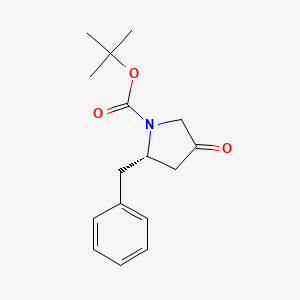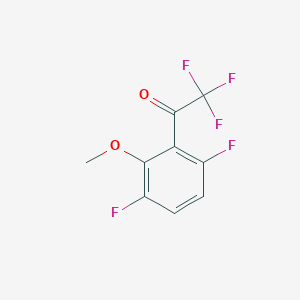![molecular formula C13H12ClN B15203504 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed condensation and cyclization of 1-oxo-1,2,3,4,5,10-hexahydrocyclohepta[b]indole with 2-amino-5-chlorobenzophenone in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted indoles .
科学的研究の応用
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole involves its interaction with specific molecular targets. The chlorine atom and the indole ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2-Chlorocyclohexanone: Another chlorinated compound with a different ring structure.
2-Chloro-10H-phenothiazine: A chlorinated heterocycle with applications in medicinal chemistry.
Uniqueness
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole is unique due to its partially saturated cyclohepta[b]indole ring system and the presence of a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H12ClN |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
2-chloro-5,8,9,10-tetrahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H12ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h3,5-8,15H,1-2,4H2 |
InChIキー |
CGHHYWCSYCDIEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC2=C(C1)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

